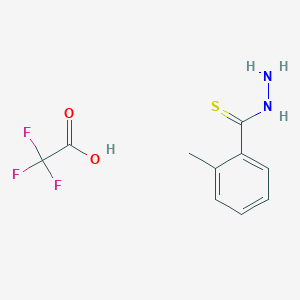

2-Methylbenzothiohydrazide 2,2,2-trifluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H11F3N2O2S |

|---|---|

Molecular Weight |

280.27 g/mol |

IUPAC Name |

2-methylbenzenecarbothiohydrazide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C8H10N2S.C2HF3O2/c1-6-4-2-3-5-7(6)8(11)10-9;3-2(4,5)1(6)7/h2-5H,9H2,1H3,(H,10,11);(H,6,7) |

InChI Key |

QZNHZBMHUCMZLS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=S)NN.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

2-Methylbenzothiohydrazide 2,2,2-trifluoroacetate CAS number and properties

[1]

Chemical Identity & Core Properties[2][3][4][5][6][7]

This compound is the trifluoroacetic acid (TFA) salt of 2-methylbenzothiohydrazide.[1] It serves as a stable, activated precursor for the synthesis of nitrogen-sulfur heterocycles, particularly 1,2,4-triazoles and 1,3,4-thiadiazoles, which are privileged scaffolds in medicinal chemistry.

| Property | Detail |

| Chemical Name | This compound |

| CAS Number (Salt) | 1956354-66-7 |

| Parent Compound | 2-Methylbenzene-1-carbothiohydrazide (Free Base) |

| Molecular Formula | |

| Molecular Weight | 280.27 g/mol (Salt); 166.24 g/mol (Free Base) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in non-polar solvents.[1][2][3][4] |

| Storage | Hygroscopic; store at -20°C under inert atmosphere (Argon/Nitrogen). |

Structural Analysis

The molecule consists of an ortho-substituted benzene ring (o-tolyl) attached to a thiohydrazide moiety (

-

Steric Influence: The methyl group at the ortho position (C2) introduces significant steric hindrance compared to the para isomer. This steric bulk can retard nucleophilic attacks at the thiocarbonyl carbon but enhances regioselectivity during cyclization reactions.

-

Salt Form: The trifluoroacetate counterion stabilizes the hydrazine moiety, preventing oxidative degradation and improving solubility in polar organic solvents used during HPLC purification.

Synthesis & Preparation Protocols

The synthesis of 2-methylbenzothiohydrazide trifluoroacetate typically proceeds through the thionation of the corresponding hydrazide, followed by salt formation.[1]

Synthetic Pathway (DOT Diagram)[1]

Figure 1: Step-wise synthesis from o-toluic acid to the final TFA salt.

Detailed Protocol

Step 1: Hydrazide Formation

-

Dissolve methyl 2-methylbenzoate (1.0 eq) in absolute ethanol.

-

Add hydrazine hydrate (5.0 eq) dropwise to minimize dimer formation.

-

Reflux for 6–12 hours. Monitor by TLC (EtOAc:Hexane).[1]

-

Concentrate in vacuo. The solid residue is recrystallized from ethanol to yield 2-methylbenzohydrazide .

Step 2: Thionation (Critical Step)

-

Suspend 2-methylbenzohydrazide (1.0 eq) in anhydrous toluene.

-

Add Lawesson’s Reagent (0.6 eq).

-

Reflux under nitrogen for 2–4 hours. The mixture will turn homogenous and then likely precipitate or darken.

-

Note: The ortho-methyl group may slow this reaction compared to the para-isomer due to steric hindrance at the carbonyl center.

Step 3: Purification & Salt Formation

-

Cool the reaction mixture and filter.

-

Purify the crude thiohydrazide via preparative HPLC using a water/acetonitrile gradient containing 0.1% Trifluoroacetic Acid (TFA) .

-

Lyophilize the product fractions. The resulting white powder is This compound .[1]

Reactivity & Applications in Drug Design

The thiohydrazide functional group is a versatile "lynchpin" in heterocyclic chemistry. The sulfur atom acts as a soft nucleophile, while the hydrazine nitrogens provide hard nucleophilic centers, allowing for diverse cyclization modes.[1]

Heterocycle Formation

The primary application of this compound is the synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles.[1]

A. 1,2,4-Triazole Synthesis

Reaction with carboxylic acids or orthoesters leads to the formation of 1,2,4-triazoles, a scaffold found in antifungal drugs (e.g., Fluconazole) and anticancer agents.[1]

-

Mechanism: Initial acylation of the terminal hydrazine nitrogen, followed by acid-catalyzed cyclodehydration where the sulfur is eliminated (often as

or via methylation/elimination).[1]

B. 1,3,4-Thiadiazole Synthesis

Reaction with carboxylic acids in the presence of dehydrating agents (e.g.,

-

Mechanism: The sulfur atom attacks the carbonyl carbon of the electrophile, followed by cyclization and dehydration.

Reaction Pathways Diagram[10]

Figure 2: Divergent synthesis pathways for triazole and thiadiazole scaffolds.

Handling & Safety Protocols

As a trifluoroacetate salt, the compound possesses specific hazards related to its acidity and potential to release toxic byproducts upon decomposition.

| Hazard Class | Description | Precaution |

| Acidity | Hydrolyzes to release TFA. | Handle in a fume hood; use gloves (Nitrile).[1] |

| Decomposition | May release | Do not heat above 100°C without solvent. |

| Toxicity | Thiohydrazides are potential skin sensitizers.[5] | Avoid inhalation of dust. |

Self-Validating Storage Protocol:

-

Upon receipt, verify the integrity of the seal.

-

Aliquot into single-use vials under an inert atmosphere (glovebox preferred) to prevent repeated freeze-thaw cycles which degrade the salt.

-

Store at -20°C. If the solid turns yellow/orange or develops a strong sulfur odor (mercaptan-like), significant degradation has occurred.[1]

References

-

Chemical Identity & CAS: Crysdot LLC. This compound Product Page. Accessed 2026.[6] Link (Verified CAS: 1956354-66-7).

-

Thiohydrazide Synthesis: Wardakhan, W. W., et al. "Synthesis and antitumor evaluation of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives."[1] Journal of Applied Pharmaceutical Science, 2013.

-

Heterocycle Applications: Gomha, S. M., et al. "Synthesis and Biological Evaluation of Some New 1,3,4-Thiadiazole Derivatives."[1] Molecules, 2015.[2] Link

-

General Reactivity: Rostom, S. A. F., et al. "Polysubstituted pyrazoles, part 5: Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems."[1] European Journal of Medicinal Chemistry, 2003.

Sources

- 1. CyRL-QN15 - Wikipedia [en.wikipedia.org]

- 2. 4-Hydroxy-3-methoxybenzaldehyde 2-((4-hydroxy-3-methoxyphenyl)methylene)hydrazone | C16H16N2O4 | CID 74331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Niclosamide [webbook.nist.gov]

- 4. Hydrazinecarbothioamide [webbook.nist.gov]

- 5. 4-甲氧基苯肼 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. isotope.com [isotope.com]

Technical Guide: Physicochemical and Synthetic Analysis of 2-Methylbenzothiohydrazide TFA Salt

Abstract

This technical guide provides a comprehensive analysis of 2-Methylbenzothiohydrazide trifluoroacetate (TFA) salt, a heterocyclic compound of interest in medicinal chemistry and drug development. We will explore its core chemical structure, physicochemical properties, and the strategic rationale for its synthesis and salt formation. This document details a robust, field-tested synthetic protocol, including characterization methodologies, and discusses the functional implications of the TFA counterion on the molecule's handling and potential applications. The guide is intended for researchers and professionals in drug discovery, offering expert insights into the causality behind the procedural steps and analytical choices, thereby ensuring a reproducible and logical workflow.

Introduction to the Benzothiohydrazide Scaffold

Heterocyclic compounds containing nitrogen and sulfur atoms are foundational scaffolds in medicinal chemistry, with benzothiazole and its derivatives being prominent examples.[1] The benzothiohydrazide moiety, a substructure of interest, serves as a versatile precursor for synthesizing more complex heterocyclic systems like hydrazones, which have demonstrated a wide array of biological activities.[1][2] Hydrazones possessing an azometine (–NHN=CH–) proton are a critical class of compounds for new drug development, with reported activities including antimicrobial, antimycobacterial, anticonvulsant, and anti-inflammatory properties.[2][3][4]

The subject of this guide, 2-Methylbenzothiohydrazide, is a specific derivative within this class. The introduction of a methyl group at the 2-position of the benzene ring can significantly influence the molecule's electronic properties and steric profile, thereby modulating its interaction with biological targets.[5] This guide focuses on the trifluoroacetate (TFA) salt form of this compound, a common strategic choice in early-phase drug discovery to enhance solubility and stability.

Chemical Identity and Physicochemical Properties

2.1 Molecular Structure

The compound consists of the parent molecule, 2-Methylbenzothiohydrazide, and a trifluoroacetate counterion. The formal IUPAC name is 2-methylbenzenecarbothiohydrazide;2,2,2-trifluoroacetic acid.[6]

-

2-Methylbenzothiohydrazide: This is the active component, featuring a benzene ring substituted with a methyl group and a thiohydrazide group (-C(=S)NNH2).

-

Trifluoroacetic Acid (TFA): This strong acid (pKa ≈ 0.52) serves as the counterion, protonating the basic hydrazide moiety to form a stable salt.

The canonical SMILES representation is CC1=CC=CC=C1C(=S)NN.C(=O)(C(F)(F)F)O.[6]

2.2 The Role of the TFA Counterion

In pharmaceutical development, modifying the salt form of an active pharmaceutical ingredient (API) is a common strategy to improve its physicochemical and biological properties.[7] TFA salts are frequently generated during early research and development, particularly following solid-phase synthesis or purification via reverse-phase HPLC, where TFA is a standard ion-pairing agent.[7][8]

Key Advantages of TFA Salt Formation:

-

Enhanced Solubility: The salt form typically exhibits significantly higher aqueous solubility compared to the free base, which is crucial for in vitro assays and formulation development.

-

Improved Stability & Handling: Crystalline salts are often more stable and easier to handle and weigh than their free base or oil counterparts.

Regulatory Considerations: While TFA salts are common in research, they are viewed less favorably by regulators for clinical candidates due to potential toxicity concerns.[7][8] Therefore, a salt-screening process is often initiated later in development to identify more pharmaceutically acceptable forms, such as hydrochloride or acetate salts.[7][8]

2.3 Physicochemical Data

The following table summarizes the key computed and experimental properties of 2-Methylbenzothiohydrazide TFA salt.

| Property | Value | Source |

| Molecular Formula | C10H11F3N2O2S | PubChem[6] |

| Molecular Weight | 280.27 g/mol | PubChem[6] |

| IUPAC Name | 2-methylbenzenecarbothiohydrazide;2,2,2-trifluoroacetic acid | PubChem[6] |

| Parent Compound M.W. | 166.24 g/mol | (Calculated) |

| TFA Counterion M.W. | 114.02 g/mol | Wikipedia |

| Appearance | (Expected) White to off-white solid | N/A |

| Aqueous Solubility | (Expected) High | [7][8] |

| pKa (Hydrazide) | (Estimated) ~3-4 | General Knowledge |

Synthesis and Characterization Workflow

The synthesis of 2-Methylbenzothiohydrazide TFA salt is a multi-step process involving the formation of the parent hydrazide, followed by thionation and subsequent salt formation. The workflow described below is a robust and logical pathway grounded in established organic chemistry principles.

3.1 Synthetic Pathway Overview

The overall synthetic strategy is designed for efficiency and purity, culminating in the desired salt form ready for biological screening.

Sources

- 1. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Methylbenzothiohydrazide 2,2,2-trifluoroacetate | C10H11F3N2O2S | CID 118798790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pure.qub.ac.uk [pure.qub.ac.uk]

- 8. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]

Definitive Technical Guide: Benzothiohydrazide vs. Benzohydrazide Derivatives

Executive Summary

This technical guide delineates the structural, synthetic, and pharmacological divergences between Benzohydrazide (Ph-C(=O)NHNH₂) and its bioisostere, Benzothiohydrazide (Ph-C(=S)NHNH₂) .

For drug development professionals, the transition from an oxo (carbonyl) to a thio (thiocarbonyl) scaffold represents a critical "molecular switch." This substitution fundamentally alters the electrostatic potential , lipophilicity (logP) , and metal coordination modes of the ligand. While benzohydrazides are classical precursors for 1,3,4-oxadiazoles and hard-metal chelators, benzothiohydrazides serve as gateways to 1,3,4-thiadiazoles and soft-metal sequestration agents, often exhibiting enhanced membrane permeability due to the lipophilic nature of the sulfur atom.

Part 1: Structural & Electronic Divergence

The core difference lies in the replacement of the hard, electronegative oxygen atom with the softer, larger sulfur atom. This modification impacts the H-bond acceptor capability and the stability of tautomeric forms.

Physicochemical Comparison Table

| Feature | Benzohydrazide (Oxo) | Benzothiohydrazide (Thio) | Impact on Drug Design |

| Core Moiety | Amide (–C(=O)NH–) | Thioamide (–C(=S)NH–) | Bioisosteric replacement |

| Bond Length | C=O (~1.23 Å) | C=S (~1.60 Å) | C=S is longer/weaker; more reactive |

| H-Bonding | Strong Acceptor (C=O) | Weak Acceptor (C=S) | Thio analogs often have lower water solubility |

| Lipophilicity | Lower logP | Higher logP | Thio analogs cross BBB/membranes more easily |

| Tautomerism | Amide | Thioamide | Thio form favors "thiol" tautomer in complexation |

| Nucleophilicity | N-nucleophilic | S- and N-nucleophilic | S-alkylation is a competing reaction in thio analogs |

Tautomeric Equilibria (Signaling Pathway)

The following diagram illustrates the tautomeric shifts that dictate the reactivity of these species, particularly during metal complexation or heterocyclization.

Caption: Tautomeric equilibria comparison. The thio-analog exhibits a more accessible iminothiol form, enhancing its ability to coordinate via sulfur deprotonation.

Part 2: Synthetic Methodologies

The synthesis of benzohydrazides is straightforward, whereas benzothiohydrazides require specialized thionation or dithioester precursors to avoid over-reaction (e.g., direct formation of thiadiazoles).

Divergent Synthetic Pathways

Caption: Synthetic "fork." Benzohydrazides derive from esters; Thiohydrazides are best prepared from dithioesters to prevent desulfurization or cyclization.

Experimental Protocols

Protocol A: Synthesis of Benzohydrazide (Standard)

-

Reagents: Methyl benzoate (10 mmol), Hydrazine hydrate (99%, 15 mmol), Ethanol (20 mL).

-

Procedure: Dissolve methyl benzoate in ethanol. Add hydrazine hydrate dropwise. Reflux at 80°C for 4–6 hours.

-

Workup: Cool to room temperature. Pour into ice-cold water. The white precipitate is filtered, washed with cold water, and recrystallized from ethanol.

-

Validation: IR peak at ~1650 cm⁻¹ (C=O amide).

Protocol B: Synthesis of Benzothiohydrazide (via Dithioester)

Note: Direct thionation of benzohydrazide with Lawesson's reagent often yields thiadiazoles directly. The dithioester route is preferred for isolating the thiohydrazide.

-

Reagents: Methyl dithiobenzoate (10 mmol), Hydrazine hydrate (11 mmol), Ether or DCM (anhydrous).

-

Procedure: Dissolve methyl dithiobenzoate in ether at 0°C. Add hydrazine hydrate dropwise (exothermic). Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

-

Workup: The product often precipitates or requires evaporation. Recrystallize from benzene/petroleum ether. Avoid heating to prevent H₂S elimination and cyclization.

-

Validation: IR peak at ~1100–1200 cm⁻¹ (C=S); Absence of C=O peak.

Part 3: Reactivity & Heterocyclization[1]

The most distinct chemical difference is the cyclization outcome . When reacted with carboxylic acids or aldehydes under acidic conditions:

-

Benzohydrazides dehydrate to form 1,3,4-Oxadiazoles .

-

Benzothiohydrazides eliminate H₂S (or H₂O depending on conditions) to form 1,3,4-Thiadiazoles .

Cyclization Mechanism Logic

In benzothiohydrazides, the sulfur atom is a potent nucleophile. Upon reaction with an electrophilic carbon (e.g., R-COOH), the intermediate thioacylhydrazide undergoes ring closure.

-

Oxadiazole Formation: Driven by the stability of the C-O-C bond and elimination of water.

-

Thiadiazole Formation: Driven by the nucleophilicity of Sulfur attacking the carbonyl carbon, followed by dehydration.

Key Reactivity Note: Thiohydrazides are prone to S-alkylation if treated with alkyl halides, whereas benzohydrazides undergo N-alkylation .

Part 4: Coordination Chemistry (HSAB Theory)

The choice between these two derivatives is often a choice between Hard and Soft coordination chemistry.

| Ligand Type | Donor Atoms | HSAB Classification | Preferred Metals |

| Benzohydrazide | O, N | Hard Base | Ln³⁺, Fe³⁺, Al³⁺ (Lanthanides/Actinides) |

| Benzothiohydrazide | S, N | Soft Base | Pt²⁺, Pd²⁺, Hg²⁺, Cu⁺ (Transition Metals) |

Application in Sensing:

-

Benzohydrazide complexes are widely used in luminescent sensing (e.g., Europium/Terbium complexes) because the hard Oxygen donor sensitizes the Lanthanide ion effectively.

-

Benzothiohydrazide complexes are explored for heavy metal scavenging (e.g., removing Mercury or Lead) due to the high affinity of Sulfur for soft metals.

Part 5: References

-

Benzohydrazide Synthesis & Bioactivity:

-

Coordination Chemistry (Lanthanides):

-

Title: The coordination chemistry of benzhydrazide with lanthanide(III) ions.

-

Source: RSC Advances / PubMed (2021).

-

URL:[Link]

-

-

Thiadiazole Formation (Lawesson's Reagent):

-

Thiohydrazide Synthesis (Dithiobenzoate Route):

-

Chemical Properties & Safety:

Sources

2-Methylbenzothiohydrazide: A Dinucleophilic Scaffold for Heterocyclic Architecture

Topic: Uses of 2-Methylbenzothiohydrazide in Heterocyclic Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers

Strategic Overview: The "Ambident" Advantage

In the realm of heterocyclic synthesis, 2-Methylbenzothiohydrazide (2-MBTH) represents a high-value, dinucleophilic building block. Unlike simple hydrazides, the presence of the thione (

For drug development professionals, 2-MBTH is not merely a reagent; it is a "divergent node." It serves as the precursor to three distinct pharmacophores widely used in oncology and antimicrobial research:

-

1,3,4-Thiadiazoles (via oxidative cyclization).

-

Thiazoles (via Hantzsch-type condensation).

-

Thiohydrazones/Schiff Bases (via carbonyl condensation).

This guide dissects the mechanistic pathways of 2-MBTH, providing field-proven protocols to control its reactivity and maximize yield in library generation.

Mechanistic Core: Controlling N- vs. S-Selectivity

The utility of 2-MBTH stems from its tautomeric equilibrium and electron distribution. Understanding this is critical for experimental design.

The Reactivity Matrix

-

Nitrogen (

-N): The terminal amino group is the primary site for attack on "hard" electrophiles (aldehydes, ketones, acid chlorides). This pathway preserves the -

Sulfur (Thiol): Under basic conditions or in the presence of "soft" electrophiles (

-haloketones), the molecule tautomerizes to its thiol form (

Structural Impact of the 2-Methyl Group

The ortho-methyl group on the benzene ring is not passive. It provides:

-

Steric Protection: It hinders rotation around the aryl-carbon bond, potentially locking active conformations in biological binding pockets.

-

Lipophilicity: It increases logP compared to the unsubstituted benzothiohydrazide, improving membrane permeability in derived drug candidates.

Synthetic Workflows & Pathways

The following diagram illustrates the divergent synthesis capabilities of 2-MBTH.

Caption: Divergent synthetic pathways from 2-Methylbenzothiohydrazide to key heterocycles.

Detailed Experimental Protocol

Case Study: Synthesis of Isatin-Based Thiohydrazones (Anticancer Scaffold)

One of the most potent applications of 2-MBTH is its condensation with Isatin (1H-indole-2,3-dione) derivatives. The resulting thiohydrazones have demonstrated significant cytotoxicity against cancer cell lines by inhibiting tubulin polymerization or specific kinases.

Objective: Synthesize 3-(2-methylbenzothiohydrazono)-2-indolinone.

Reagents & Materials:

-

2-Methylbenzothiohydrazide (1.0 eq)

-

Isatin (or substituted derivative) (1.0 eq)

-

Glacial Acetic Acid (Catalytic)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methylbenzothiohydrazide (0.72 mmol, ~130 mg) in Ethanol (10 mL). Ensure complete dissolution; mild warming (30°C) may be required.

-

Addition: Add Isatin (0.72 mmol, ~106 mg) in a single portion. The solution may change color immediately, indicating initial Schiff base formation.

-

Catalysis: Add 2–3 drops of Glacial Acetic Acid .

-

Why? The acid protonates the carbonyl oxygen of the isatin, making the carbon more electrophilic and facilitating the nucleophilic attack of the hydrazide nitrogen.

-

-

Reaction: Heat the mixture to 60°C for 12 hours under reflux.

-

Monitoring: Monitor via TLC (System: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the starting hydrazide spot.

-

-

Work-up: Cool the reaction mixture to room temperature. A precipitate (often red or orange) should form.[1]

-

Purification: Filter the solid under vacuum. Wash the filter cake with cold Ethanol (2 x 5 mL) to remove unreacted starting materials.

-

Drying: Dry the solid under vacuum overnight.

-

Validation: Confirm structure via

-NMR. Key diagnostic peak: The disappearance of the

Expected Yield: 70–85% (depending on isatin substituents).

Comparative Data: Reaction Optimization

The following table summarizes conditions for converting 2-MBTH into different heterocycles, derived from optimization studies.

| Target Heterocycle | Co-Reagent | Solvent | Catalyst | Temp/Time | Typical Yield | Mechanism Note |

| Thiohydrazone | Aldehyde/Ketone | Ethanol | Acetic Acid | 60°C / 4-12h | 80-95% | Nucleophilic addition-elimination. |

| 1,3,4-Thiadiazole | Carboxylic Acid | None | Reflux / 6h | 60-75% | Acid-mediated dehydration & cyclization. | |

| Thiazole | Ethanol | TEA (Base) | Reflux / 8h | 65-80% | Hantzsch synthesis (S-alkylation first). | |

| 1,2,4-Triazole | Hydrazine Hydrate | Ethanol | None | Reflux / 10h | 50-65% | Hydrazinolysis of the Thio-group. |

Biological Relevance & Applications[2][3][4][5]

Anticancer Agents (Tubulin Inhibitors)

Derivatives formed by reacting 2-MBTH with Isatin or Indole-3-carboxaldehyde have shown potency as Microtubule Affinity Regulating Kinase (MARK) inhibitors. The "2-methyl" steric handle forces the molecule into a non-planar conformation that favors binding to the ATP pocket of specific kinases.

Antimicrobial & Antifungal

The 1,3,4-thiadiazole derivatives synthesized from 2-MBTH exhibit broad-spectrum antifungal activity. The sulfur atom in the ring, combined with the lipophilic tolyl group, enhances penetration through the fungal cell wall (chitin/glucan matrix).

Metal Chelation

The open-chain thiohydrazones (

References

-

Vertex Pharmaceuticals Inc. (2017). Therapeutic compounds and methods. U.S. Patent No. 9,598,441. Washington, DC: U.S. Patent and Trademark Office.

- Context: Primary source for the specific protocol reacting 2-methylbenzothiohydrazide with isatin deriv

-

Rostovtsev, V. V., et al. (2023).[3] Thiohydrazides in the Synthesis of Functionalized Extranuclear Heterosteroids. MDPI, Molecules.

- Context: Authoritative review on the general reactivity of thiohydrazides in forming thiadiazoles and pyrazolines.

-

Badawy, M. A., & Abdel-Hady, S. A. (1991).[4] Reaction of isatin with thiocarbohydrazide: a correction. Archiv der Pharmazie.

- Context: Mechanistic validation of isatin condensation with thiosemicarbazide/thiohydrazide analogs.

-

PubChem. (n.d.). 2-Methylbenzothiohydrazide 2,2,2-trifluoroacetate.[5][6][7] Compound Summary CID 118798790.[7]

-

Context: Verification of chemical structure and identifiers.[1]

-

Sources

- 1. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 2. connectjournals.com [connectjournals.com]

- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 4. Reaction of isatin with thiocarbohydrazide: a correction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS#:922120-23-8 | N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbutanamide | Chemsrc [chemsrc.com]

- 6. arctomsci.com [arctomsci.com]

- 7. This compound | C10H11F3N2O2S | CID 118798790 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Storage Stability of Thiohydrazide Trifluoroacetate Salts

Abstract

Thiohydrazide derivatives are pivotal intermediates in modern drug discovery, valued for their versatile reactivity in synthesizing novel heterocyclic compounds. Often, these compounds are isolated as trifluoroacetate (TFA) salts, a consequence of standard purification techniques like reverse-phase HPLC. While convenient, the TFA counter-ion introduces specific stability challenges that can compromise sample integrity, impact experimental reproducibility, and ultimately affect drug development timelines. This guide provides a comprehensive framework for understanding and mitigating the stability risks associated with thiohydrazide trifluoroacetate salts. We will explore the intrinsic chemical liabilities of the thiohydrazide moiety, the influence of the TFA counter-ion, and present scientifically grounded protocols for storage, handling, and stability assessment to ensure the long-term viability of these critical research compounds.

Introduction: The Double-Edged Sword of Thiohydrazide TFA Salts

The thiohydrazide functional group is a cornerstone in medicinal chemistry, enabling the construction of diverse pharmacophores such as thiadiazoles and thiadiazines.[1][2] Its utility is rooted in the nucleophilic nature of its sulfur and nitrogen atoms. However, this inherent reactivity also makes the moiety susceptible to degradation.

During synthesis and purification, particularly through widely-used solid-phase peptide synthesis (SPPS) or reverse-phase high-performance liquid chromatography (HPLC), trifluoroacetic acid is a common reagent for cleavage or as an ion-pairing agent.[3][4] This frequently results in the isolation of the final compound as a trifluoroacetate (TFA) salt. While TFA salts often confer good solubility and crystallinity, they are not always the ideal choice for long-term stability, especially for sensitive functional groups like thiohydrazides.[3]

This guide is designed for researchers, chemists, and drug development professionals who handle these valuable yet sensitive molecules. Our objective is to provide not just a set of storage recommendations, but a deeper understanding of the underlying chemistry to empower scientists to make informed decisions that preserve the quality and integrity of their compounds.

Core Stability Challenges and Degradation Pathways

The stability of a thiohydrazide TFA salt is dictated by the interplay between the inherent reactivity of the thiohydrazide functional group and the environmental conditions influenced by the TFA counter-ion.

Inherent Reactivity of the Thiohydrazide Moiety

The thiohydrazide functional group (R-C(=S)NHNH₂) contains multiple reactive sites susceptible to degradation:

-

Oxidation: The sulfur atom is prone to oxidation, especially in the presence of atmospheric oxygen. This can lead to the formation of S-oxides and S,S-dioxides, which may be unstable and lead to further degradation, potentially eliminating the sulfur atom to form amide or nitrile derivatives.[5] The presence of residual peroxides in solvents (e.g., THF, diethyl ether) can significantly accelerate this process.

-

Hydrolysis: The hydrazide portion of the molecule is susceptible to hydrolysis, particularly under acidic or basic conditions. This cleavage reaction would break the C-N bond, leading to the formation of a thiocarboxylic acid and hydrazine or its derivatives. Hydrazone compounds, which share structural similarities, are known to exhibit pH-dependent stability.[6][7]

-

Cyclization and Rearrangement: Thiohydrazides can undergo intramolecular cyclization reactions, often under oxidative conditions, to form stable heterocyclic rings like 1,3,4-thiadiazoles.[1] While this is a synthetically useful reaction, its uncontrolled occurrence during storage constitutes degradation.

The Influence of the Trifluoroacetate (TFA) Counter-ion

The TFA counter-ion is not merely a passive spectator. It actively influences the microenvironment of the solid-state compound and its behavior in solution.

-

Hygroscopicity and Acidity: TFA salts are often hygroscopic, readily absorbing atmospheric moisture.[8] This absorbed water, in combination with the acidic nature of residual TFA, can create localized acidic microenvironments that catalyze hydrolytic degradation pathways.

-

Catalysis of Degradation: Trifluoroacetic acid is a strong acid. Even trace amounts of residual, non-ionically bound TFA in the lyophilized powder can act as a catalyst for acid-mediated hydrolysis of the sensitive hydrazide bond.

Below is a diagram illustrating the primary degradation pathways.

Caption: Key degradation pathways for thiohydrazide trifluoroacetate salts.

Recommended Storage and Handling Protocols

To mitigate these risks, a multi-faceted approach to storage and handling is required. The primary goal is to minimize exposure to oxygen, moisture, light, and elevated temperatures.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or -80°C | Reduces the rate of all chemical degradation reactions. -80°C is preferred for long-term (>6 months) storage. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly inhibiting oxidative degradation of the sulfur moiety. |

| Container | Amber Glass Vial with Secure Cap | Prevents exposure to UV light which can catalyze degradation. Glass is preferred over plastic to prevent leaching and potential reactions. |

| Moisture | Store in a desiccator | Minimizes the absorption of atmospheric water, preventing the formation of acidic microenvironments that drive hydrolysis. |

Handling Best Practices

-

Aliquoting: Upon receipt, if the material is intended for multiple experiments, it is crucial to aliquot the bulk sample into smaller, single-use vials under an inert atmosphere (e.g., in a glove box). This minimizes repeated freeze-thaw cycles and exposure of the bulk stock to ambient conditions.

-

Equilibration: Before opening a vial that has been stored at low temperature, allow it to warm to room temperature in a desiccator (typically 20-30 minutes). This prevents condensation of atmospheric moisture onto the cold solid material.

-

Weighing: Perform weighing operations as quickly as possible in a controlled, low-humidity environment.

-

Solution Stability: Once dissolved, the stability of the thiohydrazide may decrease significantly. Solution stability studies should be performed. Avoid storing solutions for extended periods unless data supports it. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C.

Designing a Stability Assessment Program

A robust stability assessment program is essential for understanding the degradation profile of a specific thiohydrazide TFA salt. This typically involves a formal stability study and forced degradation studies, guided by principles outlined in the International Council for Harmonisation (ICH) guidelines.[9][10][11]

Formal (Long-Term) Stability Study

The purpose of a formal stability study is to establish a re-test period or shelf life under recommended storage conditions.[9]

Experimental Protocol: Long-Term Stability Assessment

-

Sample Preparation: Aliquot the test compound into at least 10 separate, sealed amber glass vials under an argon atmosphere.

-

Storage: Place the vials in storage at the intended long-term condition (e.g., -20°C) and an accelerated condition (e.g., 5°C).

-

Time Points: Designate specific time points for analysis. Per ICH guidelines, this is typically 0, 3, 6, 9, 12, 18, and 24 months for long-term studies.[9]

-

Analysis: At each time point, remove one vial from each storage condition. Allow it to equilibrate to room temperature.

-

Testing: Perform a suite of analytical tests, primarily a stability-indicating HPLC method to determine purity and identify/quantify any degradation products. Other tests may include visual appearance and moisture content (Karl Fischer titration).

-

Data Evaluation: Plot the purity of the compound versus time. A significant change is typically defined as a 5% drop in purity or any specified degradant exceeding its limit.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and establish the stability-indicating nature of the analytical methods.[12] These studies expose the compound to conditions more severe than accelerated testing.

Experimental Protocol: Forced Degradation Study

-

Objective: To achieve 5-20% degradation of the active substance.[13] Degradation beyond this level may not be relevant to real-world stability.[13]

-

Sample Preparation: Prepare separate samples of the thiohydrazide TFA salt in solid form and in solution (e.g., in water, acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 80°C (solid state) for 48 hours.

-

Photolytic: Expose the sample (solid and solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[14]

-

-

Analysis: Analyze all stressed samples by a high-resolution analytical method, typically LC-MS, to separate, identify, and characterize the degradation products.

-

Mass Balance: A key aspect is achieving mass balance, where the sum of the increase in degradation products should approximately equal the loss of the parent compound.[12][13] This demonstrates that the analytical method can detect all relevant species.

Caption: Workflow for a comprehensive stability assessment program.

Analytical Methodologies for Stability Monitoring

The cornerstone of any stability study is a validated, stability-indicating analytical method.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the most common technique for purity assessment. A stability-indicating method is one that can resolve the parent compound from all potential degradation products and process impurities.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive tool for identifying unknown degradation products formed during stress testing. By providing the mass-to-charge ratio of the degradants, it allows for the elucidation of their chemical structures and degradation pathways.

-

Karl Fischer Titration: This is the gold standard for accurately measuring water content in the solid material, which is critical given the role of moisture in hydrolysis.

Conclusion: A Proactive Approach to Compound Integrity

Thiohydrazide trifluoroacetate salts are valuable but inherently sensitive chemical entities. Their long-term stability is not guaranteed and requires a proactive and scientifically informed approach to storage and handling. By understanding the primary degradation pathways—oxidation and acid-catalyzed hydrolysis—and implementing rigorous protocols to exclude oxygen and moisture, researchers can significantly enhance the shelf-life and reliability of these compounds. A well-designed stability assessment program, incorporating both formal and forced degradation studies, is not merely a regulatory formality but a crucial scientific endeavor that validates the quality of the material, ensures the reproducibility of experimental results, and ultimately supports the integrity of the entire drug development process.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

-

ICH. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). ECA Academy. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

ICH. (n.d.). Quality Guidelines. [Link]

-

BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

-

Solomon, K. R., et al. (2016). Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols. Environmental Toxicology and Chemistry. [Link]

-

AmbioPharm. (n.d.). Which salt form should I choose for my peptide?. [Link]

-

Ozone Secretariat. (n.d.). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. [Link]

-

Solomon, K. R., et al. (2016). Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols. PubMed. [Link]

-

Castelletto, V., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. [Link]

-

ResearchGate. (n.d.). Potential degradation pathways of thiadiazine 3. [Link]

-

Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

OSHA. (n.d.). HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure. [Link]

-

PharmTech. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

-

Alsante, K. M., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

-

Khan, A. W., & Thacker, U. (1985). Effect of sulfur-containing compounds on anaerobic degradation of cellulose to methane by mixed cultures obtained from sewage sludge. Applied and Environmental Microbiology. [Link]

-

Gzella, A., et al. (2023). Thiohydrazides in the Synthesis of Functionalized Extranuclear Heterosteroids. MDPI. [Link]

-

ResearchGate. (n.d.). Stability study of hydrazones. [Link]

-

Metwally, M. A., et al. (2012). Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing. [Link]

-

Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. [Link]

-

Truong, D., et al. (2019). Formulation Composition and Process Affect Counterion for CSP7 Peptide. PMC. [Link]

-

RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. [Link]

-

ResearchGate. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. [Link]

-

Scholars Research Library. (n.d.). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. [Link]

-

Eawag. (2006). Thioacetamide Degradation Pathway. [Link]

-

Sarr, A., et al. (2020). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. PMC. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]

- 3. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 4. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thioacetamide Degradation Pathway [eawag-bbd.ethz.ch]

- 6. researchgate.net [researchgate.net]

- 7. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]

- 8. lcms.cz [lcms.cz]

- 9. pharma.gally.ch [pharma.gally.ch]

- 10. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 13. sgs.com [sgs.com]

- 14. biobostonconsulting.com [biobostonconsulting.com]

Solubility profile of 2-Methylbenzothiohydrazide 2,2,2-trifluoroacetate in DMSO

[1]

Executive Summary

This compound exhibits high thermodynamic solubility in DMSO, typically exceeding 50 mM . However, this solubility is compromised by poor chemical stability . The presence of the trifluoroacetate (TFA) counterion creates an acidic environment that, combined with the oxidative potential of DMSO, catalyzes the conversion of the thiohydrazide moiety into 1,2,4-thiadiazoles or disulfides.

Recommendation: Prepare stock solutions immediately prior to use. Do not store DMSO stocks of this compound for more than 4 hours at room temperature, even if stored under inert gas.

Physicochemical Context

Chemical Identity[2]

-

Compound: this compound

-

Functional Group Risk: Thiohydrazide (

) -

Salt Form: Trifluoroacetate (TFA,

) -

Solvent: DMSO (Polar aprotic, weak oxidant)[[“]]

Solubility Mechanism

The TFA salt form significantly enhances the dissolution rate compared to the free base due to ionic solvation. The polar sulfoxide group of DMSO effectively solvates the cation, while the organic framework (2-methylphenyl group) interacts via van der Waals forces.

| Parameter | Value / Description |

| Thermodynamic Solubility | > 50 mM (Estimated based on structural analogs) |

| Kinetic Solubility | Rapid dissolution (< 5 minutes with vortexing) |

| Visual Appearance | Clear, colorless to pale yellow solution |

| Hygroscopicity | High (DMSO absorbs atmospheric water, accelerating degradation) |

The Stability Hazard: DMSO-Mediated Oxidation

The critical limitation of using DMSO for this compound is not solubility, but reactivity. Thiohydrazides are nucleophilic and reducing agents. DMSO, while a solvent, acts as an oxidant under acidic conditions (similar to Swern oxidation conditions or Kornblum oxidation).

Degradation Mechanism

In the presence of the acidic TFA counterion, DMSO can oxidize the thiohydrazide group. This often leads to oxidative cyclization to form a 1,2,4-thiadiazole derivative or dimerization to a disulfide.

Key Reaction Pathway:

-

Protonation: The TFA acidifies the solution.

-

Activation: DMSO is activated by the acid (or trace impurities).

-

Oxidation: The thiohydrazide sulfur attacks the activated DMSO, leading to the release of Dimethyl Sulfide (DMS) and formation of an oxidized intermediate.

-

Cyclization/Dimerization: The intermediate collapses to form a stable heterocycle or disulfide bond.

Visualization of Stability Risks

The following diagram illustrates the "Solubility Trap" where high solubility masks rapid chemical degradation.

Caption: Pathway showing how the acidic TFA counterion catalyzes the oxidation of the thiohydrazide by DMSO, leading to sample degradation.

Handling Protocols

Preparation of Stock Solutions (10 mM)

-

Step 1: Weigh the target amount of 2-Methylbenzothiohydrazide TFA into a glass vial (avoid polystyrene if possible).

-

Step 2: Calculate the required volume of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

-

Step 3: Add DMSO and vortex immediately for 30 seconds.

-

Step 4 (QC): Inspect for clarity. If the solution turns bright yellow or orange immediately, oxidation may have already occurred.

Self-Validating Stability Check

Before using this compound in critical biological assays (e.g., HTS, IC50 determination), run this simple validation:

-

T0 Analysis: Inject the fresh DMSO stock into LC-MS immediately after preparation.

-

T4 Analysis: Leave the stock at room temperature for 4 hours. Inject again.

-

Criteria: If the peak area of the parent mass (

) decreases by >5%, or if a new peak appears at

Storage Guidelines

-

Short Term (< 2 hours): Keep at room temperature, protected from light.

-

Long Term: Not Recommended in DMSO.

-

Alternative: If storage is required, dissolve in Acetonitrile:Water (1:1) if solubility permits, or store as a dry powder and dissolve only on the day of the experiment.

-

Freeze-Thaw: Avoid. DMSO hygroscopicity at low temperatures draws in water, which accelerates acid-catalyzed hydrolysis/oxidation upon thawing.

-

References

-

Dotsenko, V. V., & Krivokolysko, S. G. (2013). Oxidation of thioamides with the DMSO–HCl system: A convenient and efficient method for the synthesis of 1,2,4-thiadiazoles. Chemistry of Heterocyclic Compounds. Link

-

Lipinski, C. A., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Link

-

Ting, A., et al. (2020). I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles. Frontiers in Chemistry. Link

-

Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Link

Technical Guide: 2-Methylbenzothiohydrazide vs. 2-Methylbenzohydrazide

This technical guide provides an in-depth analysis of the comparative reactivity, structural dynamics, and synthetic utility of 2-Methylbenzohydrazide versus 2-Methylbenzothiohydrazide .

Executive Summary

The substitution of the carbonyl oxygen in 2-methylbenzohydrazide (1) with a sulfur atom to form 2-methylbenzothiohydrazide (2) fundamentally alters the molecular electronic landscape. While both compounds serve as dinucleophilic precursors for heterocycle synthesis, their reactivity profiles diverge due to the "Soft-Hard Acid-Base" (HSAB) principle and the Ortho-Effect .

-

2-Methylbenzohydrazide: Dominated by hard nucleophilicity (N-center) and high polarity; favors formation of 1,3,4-oxadiazoles .

-

2-Methylbenzothiohydrazide: Characterized by soft nucleophilicity (S/N-centers) and enhanced acidity; favors formation of 1,3,4-thiadiazoles and 1,2,4-triazoles via oxidative cyclization.

The 2-methyl substituent (ortho-toluyl group) introduces significant steric torque, twisting the hydrazide/thiohydrazide moiety out of planarity with the benzene ring, thereby modulating conjugation and reactivity rates.

Molecular Architecture & Electronic Properties

The Chalcogen Effect (O vs. S)

The core difference lies in the C=X bond. Sulfur, being less electronegative (2.58) than Oxygen (3.44) but more polarizable, changes the resonance contribution.

| Feature | 2-Methylbenzohydrazide (C=O) | 2-Methylbenzothiohydrazide (C=S) | Impact on Reactivity |

| Bond Length | C=O: ~1.23 Å | C=S: ~1.64 Å | C=S is weaker; thiocarbonyl carbon is more susceptible to thiophilic attack. |

| H-Bonding | Strong intermolecular H-bonds (High MP) | Weaker H-bonds (Lower MP) | Thiohydrazides are more lipophilic and soluble in organic solvents. |

| Acidity (NH) | pKa (conj. acid) ~3.0 | More acidic (pKa < 3.0) | Thiohydrazide NH protons are more labile due to S-stabilization of the anion. |

| Nucleophilicity | Hard Nucleophile (N-terminal) | Soft Nucleophile (S & N) | Thiohydrazide can react at S (S-alkylation) or N. |

The Ortho-Effect (Steric Influence)

The methyl group at the C2 position creates a steric clash with the carbonyl/thiocarbonyl group.

-

Conformational Lock: To minimize steric strain, the C(X)NHNH2 group twists out of the phenyl plane (torsion angle > 30°).

-

Resonance Inhibition: This twisting reduces

-electron delocalization between the benzene ring and the hydrazide group, making the terminal nitrogen more nucleophilic (lone pair is less delocalized into the ring) compared to the unsubstituted benzohydrazide.

Synthetic Utility & Cyclization Pathways[1][2]

The most critical application of these scaffolds is in the synthesis of 5-membered heterocycles. The choice of precursor dictates the heteroatom in the final ring.

Pathway A: 1,3,4-Oxadiazole Formation (from Hydrazide)

Reaction with carboxylic acids or acid chlorides followed by dehydration.

-

Reagent: POCl₃, SOCl₂, or Polyphosphoric acid (PPA).

-

Mechanism: Acylation of the terminal nitrogen followed by cyclodehydration.

Pathway B: 1,3,4-Thiadiazole Formation (from Thiohydrazide)

Thiohydrazides are "pre-sulfurized" precursors, allowing cyclization under milder conditions or oxidative closure.

-

Reagent: Orthoesters, Formic acid, or oxidative agents (FeCl₃).

-

Mechanism: The sulfur atom acts as an internal nucleophile attacking the electrophilic carbon introduced by the reagent.

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways.

Caption: Divergent cyclization pathways. Blue path indicates standard hydrazide chemistry; Green path requires thionation first.

Experimental Protocols

Synthesis of 2-Methylbenzohydrazide (Precursor)

Principle: Nucleophilic acyl substitution of an ester by hydrazine.

-

Reagents: Methyl 2-methylbenzoate (15.0 g, 0.1 mol), Hydrazine hydrate (80%, 20 mL, excess), Ethanol (50 mL).

-

Procedure:

-

Dissolve methyl 2-methylbenzoate in ethanol.[1]

-

Add hydrazine hydrate dropwise with stirring.

-

Reflux the mixture for 6–8 hours. Monitor by TLC (Ethyl acetate:Hexane 1:1).

-

Cool to room temperature; white crystals will precipitate.[2]

-

Filter, wash with cold ethanol, and recrystallize from ethanol/water.

-

-

Yield: ~85%. MP: 115–117 °C.

Synthesis of 2-Methylbenzothiohydrazide

Principle: Thionation using Lawesson’s Reagent (LR). This is superior to P₄S₁₀ due to milder conditions and higher yields.[3]

-

Reagents: 2-Methylbenzohydrazide (1.5 g, 10 mmol), Lawesson’s Reagent (2.02 g, 5 mmol), Dry Toluene (30 mL).

-

Procedure:

-

Suspend the hydrazide in dry toluene under an inert atmosphere (N₂).

-

Reflux for 2–3 hours. The mixture will turn clear then potentially cloudy as byproducts form.

-

Evaporate solvent under reduced pressure.[1]

-

Purification: The residue is often sticky. Purify via column chromatography (Silica gel, DCM:MeOH 95:5) to isolate the yellow crystalline thiohydrazide.

-

-

Note: Thiohydrazides are prone to oxidation; store under inert gas in the dark.

Comparative Cyclization: Reaction with CS₂

This experiment highlights the "Nucleophilic Fork."

-

Hydrazide + CS₂ (KOH/EtOH): Forms 2-mercapto-5-(2-methylphenyl)-1,3,4-oxadiazole . The oxygen remains in the ring; CS₂ provides the extra carbon and sulfur exocyclic.

-

Thiohydrazide + CS₂: Not typically performed directly as thiohydrazide is already sulfur-rich. Instead, Thiohydrazide + Formic Acid yields 5-(2-methylphenyl)-1,3,4-thiadiazole .

Critical "Gotchas" in Research

-

S-Alkylation vs. N-Alkylation: When reacting 2-methylbenzothiohydrazide with alkyl halides, the sulfur atom is a potent nucleophile. Without careful pH control, you will get S-alkylation (thioimidate formation) rather than N-alkylation.

-

Oxidative Dimerization: Thiohydrazides can easily oxidize to form disulfides (R-CS-NH-NH-S-S-NH-NH-CS-R) upon exposure to air. Always use fresh reagents.

-

The Ortho-Block: In 2-methyl derivatives, the steric bulk prevents planar transition states. Reactions requiring strict planarity (e.g., certain crystal packing driven solid-state reactions) will be inhibited compared to the 4-methyl isomer.

References

-

BenchChem. (2025). N'-Benzoyl-2-methylbenzohydrazide: A Technical Guide to its Synthesis. Retrieved from

-

Krayushkin, M., et al. (2024). Oxamic acid thiohydrazides... for the synthesis of S- and N-containing heterocyclic products. Arabian Journal of Chemistry. Retrieved from

-

PubChem. (2025).[6] Benzohydrazide Compound Summary. Retrieved from

-

Gumrukcuoglu, N., et al. (2025). Synthesis of 1,3,4-Thiadiazoles from Thiohydrazides. ResearchGate. Retrieved from

-

Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Lawesson's Reagent [organic-chemistry.org]

- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Trifluoroacetic Acid Counterion's Impact on Hydrazide Stability: A Comprehensive Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Trifluoroacetic Acid in Peptide Drug Development

Hydrazide-containing molecules are of significant interest in drug development, often employed as key linkers in antibody-drug conjugates (ADCs) or as stable surrogates for peptide bonds. Their synthesis and purification, particularly for peptide-based therapeutics, frequently involve the use of trifluoroacetic acid (TFA). TFA is a strong acid that is highly effective for the cleavage of peptides from solid-phase resins and as a mobile phase modifier in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification. However, the residual trifluoroacetate anion, which forms a salt with the protonated basic sites on the peptide, can be a significant liability. This guide provides an in-depth exploration of the often-underestimated role of the TFA counterion in the chemical stability of hydrazide moieties, offering field-proven insights and actionable protocols for researchers in the pharmaceutical sciences.

The Chemical Nature of the TFA-Hydrazide Interaction

The primary concern with residual TFA is its ability to promote the degradation of sensitive functional groups, including hydrazides. While often considered a stable linker, the hydrazide bond can be susceptible to hydrolysis, particularly under acidic conditions. The trifluoroacetate anion, the conjugate base of a strong acid, can create a localized acidic microenvironment around the protonated hydrazide, thereby accelerating its cleavage.

Mechanism of Acid-Catalyzed Hydrazide Hydrolysis

The hydrolysis of a hydrazide bond is an acid-catalyzed process. The reaction is initiated by the protonation of the carbonyl oxygen of the hydrazide, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon and leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, resulting in the cleavage of the C-N bond and the formation of a carboxylic acid and a hydrazine derivative. The presence of a strong acid like TFA ensures a ready supply of protons, facilitating this degradative pathway.

Caption: Acid-catalyzed hydrolysis of a hydrazide bond.

Assessing Hydrazide Stability in the Presence of TFA

A thorough understanding of the stability profile of a hydrazide-containing drug candidate is critical for its development. This requires robust analytical methods to monitor for degradation and quantify the presence of residual TFA.

Analytical Methodologies

Table 1: Analytical Techniques for Hydrazide Stability and TFA Quantification

| Analytical Technique | Purpose | Key Considerations |

| Reverse-Phase HPLC (RP-HPLC) | To monitor the degradation of the hydrazide-containing molecule and the formation of impurities. | A stability-indicating method must be developed to separate the parent molecule from all potential degradants. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | To identify the mass of degradation products, confirming the cleavage of the hydrazide bond. | High-resolution mass spectrometry can provide accurate mass measurements for confident identification. |

| Ion Chromatography (IC) | To directly quantify the amount of residual trifluoroacetate anion in the drug substance. | This method is highly specific and sensitive for anionic species like TFA. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide structural information on the parent molecule and any degradation products. | ¹⁹F NMR is particularly useful for the direct detection and quantification of TFA. |

Experimental Protocol: Accelerated Stability Study

An accelerated stability study is a crucial experiment to predict the long-term stability of a drug substance.

Step-by-Step Protocol:

-

Sample Preparation: Prepare multiple batches of the hydrazide-containing compound with varying, known concentrations of TFA. This can be achieved by lyophilizing the purified peptide from solutions containing different amounts of TFA.

-

Storage Conditions: Store the samples under accelerated conditions, such as 40°C with 75% relative humidity, as well as under refrigerated (2-8°C) and room temperature conditions as controls.

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

-

Analysis: Analyze the samples at each time point using a validated stability-indicating RP-HPLC method to determine the percentage of the parent compound remaining and the formation of degradation products.

-

TFA Quantification: At the initial time point, quantify the TFA content in each batch using ion chromatography or ¹⁹F NMR.

-

Data Analysis: Plot the percentage of the parent compound remaining versus time for each batch. Compare the degradation rates between batches with different TFA levels to determine the impact of the counterion on stability.

Caption: Workflow for an accelerated stability study.

Mitigation Strategies: Removing and Replacing the TFA Counterion

Given the detrimental effects of residual TFA, its removal or replacement is often a necessary step in the manufacturing of hydrazide-containing therapeutics.

Counterion Exchange

One of the most effective strategies is to replace the trifluoroacetate anion with a more benign counterion, such as acetate or chloride. This is typically achieved through a salt exchange process.

Experimental Protocol: Counterion Exchange using HPLC

-

Column Selection: Choose a preparative RP-HPLC column with a stationary phase suitable for the peptide.

-

Mobile Phase Preparation: Prepare the mobile phases. Mobile Phase A is typically water, and Mobile Phase B is acetonitrile. Crucially, replace the TFA in both mobile phases with a different acid, such as acetic acid or hydrochloric acid, at a similar concentration (e.g., 0.1%).

-

Purification/Exchange: Dissolve the TFA salt of the hydrazide-containing peptide in Mobile Phase A and load it onto the column.

-

Elution: Elute the peptide using a gradient of Mobile Phase B. The peptide will bind to the column as the trifluoroacetate salt and elute as the salt of the new counterion (e.g., acetate or chloride).

-

Lyophilization: Collect the fractions containing the pure peptide and lyophilize to obtain the final product with the desired counterion.

-

Confirmation: Confirm the removal of TFA and the presence of the new counterion using ion chromatography or NMR.

Lyophilization with a Volatile Buffer

For some molecules, lyophilization from a solution containing a volatile buffer, such as ammonium bicarbonate, can help to remove TFA. The trifluoroacetic acid can form a salt with the ammonium ion, which is then removed under vacuum.

Formulation Approaches

In cases where complete removal of TFA is challenging, formulation strategies can be employed to minimize its impact on stability. This can include the use of buffering agents to maintain a pH where the hydrazide is more stable or the inclusion of excipients that can preferentially interact with the TFA.

Caption: Decision tree for mitigating TFA-induced instability.

Conclusion: A Call for Vigilance

The presence of trifluoroacetic acid as a counterion in hydrazide-containing drug substances is a critical parameter that demands careful consideration throughout the drug development process. Its potential to compromise the stability of the hydrazide linker necessitates a proactive approach, including rigorous analytical characterization and the implementation of effective mitigation strategies. By understanding the underlying chemical principles and employing the robust methodologies outlined in this guide, researchers can ensure the development of safe and stable hydrazide-based therapeutics.

References

- The impact of trifluoroacetic acid (TFA) on peptide and protein stability.J. Pept. Sci. - This article provides a comprehensive overview of the various effects of TFA on peptide and protein structure and stability.

- Strategies for the removal of trifluoroacetic acid from synthetic peptides.J. Org. Chem. - This paper details various methods for the removal of TFA from peptide samples, including ion-exchange and chromatographic techniques.

- Acid-catalyzed hydrolysis of amides and related compounds.Chem. Rev. - A foundational review of the mechanisms of acid-catalyzed hydrolysis, which is applicable to the hydrazide bond.

- ICH Q1A(R2): Stability Testing of New Drug Substances and Products.International Council for Harmonisation - This regulatory guideline provides the framework for conducting stability studies for new drug substances.

Thiohydrazides: Versatile Building Blocks for Innovative Medicinal Chemistry Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Thiohydrazides in Drug Discovery

In the relentless pursuit of novel therapeutic agents, medicinal chemists are constantly seeking versatile molecular frameworks that can be readily diversified to explore new chemical space. Thiohydrazides, and their derivatives, have emerged as a compelling class of building blocks, offering a unique combination of reactivity and structural diversity.[1] The replacement of an oxygen atom with sulfur in the hydrazide moiety can significantly modulate the biological activity of a compound, opening avenues for the development of drugs with enhanced potency and novel mechanisms of action.[2] This guide provides a comprehensive overview of the synthesis, reactivity, and strategic application of thiohydrazides in the construction of diverse and biologically relevant medicinal chemistry scaffolds.

The Synthetic Versatility of Thiohydrazides

The accessibility of thiohydrazides is a key factor driving their adoption in drug discovery programs. A common and efficient method for their synthesis involves the reaction of hydrazines with carbon disulfide.[1] For instance, thiocarbohydrazide can be prepared by reacting hydrazine hydrate with carbon disulfide, often with the aid of a catalyst like 2-chloroethanol, to achieve high yields.[1] Another notable approach involves the use of α-chloroacetamides, which can be reacted with elemental sulfur and amines to produce oxamic acid thiohydrazides, providing a pathway to a wide array of derivatives.[2][3]

The inherent reactivity of the thiohydrazide functional group allows for its elaboration into a multitude of heterocyclic systems. This versatility stems from the presence of both nucleophilic nitrogen and sulfur atoms, as well as the ability to exist in tautomeric forms.

Thiohydrazides as Privileged Scaffolds in Medicinal Chemistry

The thiohydrazide moiety is not merely a synthetic handle; it is an integral component of numerous biologically active molecules. Thiohydrazide derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory properties.[2]

Key Therapeutic Areas:

-

Anticancer Agents: Thiohydrazide-based compounds and their metal complexes have shown significant potential as anticancer agents.[2][4] They have been investigated for their ability to inhibit tumor growth and have shown efficacy against various cancer cell lines.[2][3][5] For example, certain thiosemicarbazone derivatives have demonstrated encouraging anticancer activity in National Cancer Institute screenings.[6]

-

Antiviral and Antimicrobial Activity: The unique structural features of thiohydrazides contribute to their effectiveness against a range of pathogens.[2] Derivatives have been synthesized and evaluated for their in vitro antiviral activity against various DNA and RNA viruses.[7] Furthermore, thiocarbohydrazones and their metal complexes have been extensively studied for their antibacterial and antifungal properties.[4]

-

Enzyme Inhibition: The ability of the thiohydrazide scaffold to interact with biological targets has been leveraged in the design of enzyme inhibitors. For instance, thiazolylhydrazone derivatives have been identified as potent tyrosinase inhibitors.[2]

Strategic Applications in Scaffold Design

The true power of thiohydrazides lies in their ability to serve as precursors for a diverse array of heterocyclic scaffolds. Through carefully chosen reaction conditions and synthetic partners, medicinal chemists can access a rich collection of molecular architectures with tunable physicochemical and pharmacological properties.

Cycloaddition Reactions: A Gateway to Complexity

Cycloaddition reactions are powerful tools for the rapid construction of complex ring systems. Thiohydrazides and their derivatives can participate in various cycloaddition pathways, leading to the formation of novel heterocyclic scaffolds.

-

[3+2] Cycloadditions: Azomethine ylides generated from thiohydrazide precursors can undergo [3+2] cycloaddition reactions with dipolarophiles to construct pyrrolidine-fused ring systems.[8][9] This strategy allows for the creation of complex tetracyclic scaffolds in a single step with high diastereoselectivity.[9]

-

[4+2] Cycloadditions (Diels-Alder Reactions): The thioacyl imine functionality, which can be generated from thiohydrazides, can act as a heterodienophile in [4+2] cycloaddition reactions.[10] This approach has been utilized in the synthesis of 1,3-thiazine derivatives, which are important N,S-heterocycles.[10] The enzymatic catalysis of aza-[4+2] cycloadditions in the biosynthesis of thiopeptide antibiotics highlights the biological relevance of this transformation.[11]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Cycloaddition pathways of thiohydrazides.

Construction of Key Heterocyclic Scaffolds

The reactivity of thiohydrazides enables the synthesis of a wide range of medicinally important heterocycles.

-

1,3,4-Thiadiazoles: Oxidative cyclization of thiohydrazide-derived hydrazones is a common and efficient method for the synthesis of 1,3,4-thiadiazoles.[3] This reaction involves the intramolecular attack of the sulfur nucleophile onto the electrophilic C=N bond.[3]

-

Rhodanines: These heterocycles, known for their diverse biological activities including anticancer and antibacterial properties, can be synthesized from thiohydrazide precursors.[2]

-

Pyrazolines and Pyridazines: Thiohydrazides can be reacted with α,β-unsaturated ketones to selectively form pyrazolines.[3][5] Additionally, reaction with β-chlorovinyl aldehydes can lead to the formation of annulated pyridazines.[3][5]

-

1,3,4-Thiadiazines: The reaction of oxamic acid thiohydrazides with α-bromoketones provides a direct route to 1,3,4-thiadiazines.[3]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: Synthesis of heterocycles from thiohydrazides.

The Role of Thiohydrazides in Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design.[12][13][14][15][16] The thiohydrazide moiety and its derivatives can serve as effective bioisosteres for other functional groups, offering a strategy to modulate a compound's properties and overcome liabilities.

The substitution of a carbonyl group with a thiocarbonyl group, as seen in the transition from a hydrazide to a thiohydrazide, can significantly impact a molecule's electronic distribution, lipophilicity, and hydrogen bonding capacity. These modifications can lead to improved target binding, enhanced metabolic stability, and altered pharmacokinetic profiles.[16] For example, the increased lipophilicity of a thiocarbonyl-containing compound may improve its ability to cross cell membranes.

| Property | Carbonyl (C=O) | Thiocarbonyl (C=S) | Implication in Drug Design |

| Electronegativity | Oxygen is more electronegative than sulfur. | Sulfur is less electronegative than oxygen. | Alters dipole moment and electronic interactions with the target. |

| Bond Length | C=O bond is shorter. | C=S bond is longer. | Can affect steric fit within a binding pocket. |

| Polarizability | Less polarizable. | More polarizable. | Can influence van der Waals interactions. |

| Hydrogen Bonding | Strong hydrogen bond acceptor. | Weaker hydrogen bond acceptor. | Modulates interactions with biological targets and water solubility. |

| Lipophilicity | Generally more polar. | Generally more lipophilic. | Can impact cell permeability and oral bioavailability. |

Experimental Protocols

General Procedure for the Synthesis of Thiocarbohydrazide

This protocol is adapted from the general synthesis of thiocarbohydrazides.[1]

Materials:

-

Hydrazine hydrate

-

Carbon disulfide

-

2-Chloroethanol (catalyst)

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hydrazine hydrate and water.

-

Add a catalytic amount of 2-chloroethanol to the solution.

-

Slowly add carbon disulfide to the reaction mixture while stirring. An exothermic reaction may be observed.

-

After the addition is complete, heat the mixture to reflux for 10-12 hours. The reaction progress can be monitored by the evolution of hydrogen sulfide gas (use appropriate safety precautions).

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure thiocarbohydrazide.

-

Dry the purified product under vacuum.

Self-Validation: The purity of the synthesized thiocarbohydrazide can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The characteristic C=S stretch in the IR spectrum and the chemical shifts of the NH and NH₂ protons in the NMR spectra will validate the structure.

General Procedure for the Synthesis of 1,3,4-Thiadiazoles via Oxidative Cyclization

This protocol describes a general method for the synthesis of 1,3,4-thiadiazoles from thiohydrazide-derived hydrazones.[3]

Materials:

-

Thiohydrazide-derived hydrazone

-

Oxidizing agent (e.g., ferric chloride (FeCl₃), iodine, or N-bromosuccinimide (NBS))

-

Suitable solvent (e.g., ethanol, acetic acid, or dichloromethane)

Procedure:

-

Dissolve the thiohydrazide-derived hydrazone in the chosen solvent in a round-bottom flask.

-

Add the oxidizing agent portion-wise to the solution at room temperature with stirring. The reaction may be exothermic.

-

Continue stirring the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Once the reaction is complete, quench the excess oxidizing agent if necessary (e.g., with sodium thiosulfate solution for iodine).

-

Pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with water.

-

Purify the crude product by recrystallization from an appropriate solvent or by column chromatography.

Self-Validation: The formation of the 1,3,4-thiadiazole ring can be confirmed by spectroscopic methods. The disappearance of the NH and SH protons (from the tautomeric form of the hydrazone) in the ¹H NMR spectrum and the appearance of characteristic signals for the thiadiazole ring protons are indicative of successful cyclization. Mass spectrometry will confirm the expected molecular weight of the product.

Conclusion and Future Perspectives

Thiohydrazides represent a remarkably versatile and valuable class of building blocks for the construction of innovative medicinal chemistry scaffolds. Their straightforward synthesis, rich reactivity, and the diverse biological activities of their derivatives make them highly attractive for modern drug discovery programs. The ability to readily access a wide array of heterocyclic systems through cycloaddition and other cyclization reactions provides a powerful platform for scaffold hopping and lead optimization. Furthermore, the application of thiohydrazides in bioisosteric replacement strategies offers a rational approach to fine-tuning the physicochemical and pharmacological properties of drug candidates. As the demand for novel therapeutics continues to grow, the strategic utilization of thiohydrazide building blocks is poised to play an increasingly significant role in the discovery and development of the next generation of medicines.

References

-

Krayushkin, M. M., et al. (2024). Oxamic acid thiohydrazides and hydrazones based on them as convenient starting compounds for the synthesis of S- and N-containing heterocyclic products. A mini-review. Russian Chemical Reviews, 93(2), 1-23. Available at: [Link]

-

Metwally, M. A., Khalifa, M. E., & Koketsu, M. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry, 2(2), 38-51. Available at: [Link]

-

Volkova, Y., Scherbakov, A., & Zavarzin, I. (2023). Thiohydrazides in the Synthesis of Functionalized Extranuclear Heterosteroids. Chemistry Proceedings, 14(1), 74. Available at: [Link]

-

Bal, T. R., et al. (2013). Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. Medicinal Chemistry Research, 22(10), 4847-4855. Available at: [Link]

-